![molecular formula C14H11FO2 B1298696 Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate CAS No. 80254-85-9](/img/structure/B1298696.png)
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate
Overview
Description
Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate is an organic compound with the molecular formula C14H11FO2. It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and a carboxylate ester group is attached at the 4 position of the biphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate typically involves the following steps:
Industrial Production Methods: Industrial production of Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions due to the presence of the aromatic rings. Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Acid Catalysts: Used in esterification reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Biphenyls: Products of electrophilic and nucleophilic substitution reactions.
Alcohols: Products of ester reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may exhibit:
- Antiviral Activity : Similar compounds have shown efficacy against various viral infections by inhibiting viral replication.
- Anti-inflammatory Properties : It has been observed to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Biological Studies
In biological research, this compound serves as a useful probe for studying enzyme-substrate interactions. For instance:
- FFA4 Activation : In vitro studies demonstrated that lower concentrations effectively activate Free Fatty Acid Receptor 4 (FFA4), leading to beneficial metabolic responses without significant cytotoxicity. Higher doses, however, can lead to adverse effects, indicating a dose-dependent relationship.
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications:
Reaction Type | Description |
---|---|
Oxidation | Converts to 2'-fluoro-1,1'-biphenyl-4-carboxylic acid using oxidizing agents like potassium permanganate. |
Reduction | Reduces the ester group to an alcohol or aldehyde using lithium aluminum hydride. |
Substitution | The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution. |
In Vitro Studies
A study conducted on the effects of this compound on human cell lines showed:
- Cell Viability : At concentrations below , cell viability remained high (over 80%), indicating low toxicity.
- Inflammatory Response : The compound significantly reduced the levels of pro-inflammatory cytokines when treated with lipopolysaccharide (LPS).
Animal Model Research
In vivo studies involving mice demonstrated that:
- Metabolic Profile Improvement : Administration of this compound resulted in improved glucose tolerance and reduced body weight gain in diet-induced obesity models.
- Optimal Dosing Strategies : Research found that a dosing regimen of daily maximized therapeutic benefits while minimizing side effects.
Mechanism of Action
Comparison with Similar Compounds
Biphenyl-4-carboxylate: Lacks the fluorine substitution.
2’-Chloro-1,1’-biphenyl-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2’-bromo-1,1’-biphenyl-4-carboxylate: Contains a bromine atom at the 2’ position.
Uniqueness: Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs .
Biological Activity
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a biphenyl backbone with a fluorine substituent and a carboxylate ester functional group. The presence of the fluorine atom can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Anticancer Activity
Several studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of cancer cell lines by interfering with key signaling pathways.
A notable study demonstrated that biphenyl derivatives could inhibit c-Myc–Max dimerization, a crucial step in the transcriptional activation of oncogenes associated with various cancers. This inhibition leads to cell cycle arrest and apoptosis in cancer cells overexpressing c-Myc .
Table 1: Summary of Anticancer Activities of Biphenyl Derivatives
Antimicrobial Activity
Biphenyl compounds have also been investigated for their antimicrobial properties. Research indicates that certain derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar antimicrobial potential.
Table 2: Antimicrobial Activity of Biphenyl Derivatives
Compound | Target Pathogen | Activity Type | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | Bactericidal | Hypothetical based on structure |
Methyl 4-chloro-[1,1′-biphenyl] | Escherichia coli | Bacteriostatic |
Case Study 1: Inhibition of c-Myc in Cancer Cells
In an experimental setup involving various cancer cell lines, this compound was tested for its ability to inhibit c-Myc activity. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound can effectively disrupt c-Myc-mediated transcriptional regulation .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of biphenyl derivatives found that compounds with similar structures to this compound showed significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into the specific mechanisms by which these compounds exert their antimicrobial effects .
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSDXWGEZLFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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